molecular formula C19H19F2N7O B2901850 N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1170972-88-9

N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

カタログ番号: B2901850
CAS番号: 1170972-88-9
分子量: 399.406
InChIキー: YEADSABDIBNLKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core linked to a 2,4-difluorophenyl group and a pyrimidin-4-yl scaffold substituted with a 2-methylimidazole moiety. The compound’s design aligns with trends in medicinal chemistry aimed at optimizing pharmacokinetic and pharmacodynamic properties through strategic halogenation and heterocyclic substitutions .

特性

IUPAC Name

N-(2,4-difluorophenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c1-13-22-4-5-28(13)18-11-17(23-12-24-18)26-6-8-27(9-7-26)19(29)25-16-3-2-14(20)10-15(16)21/h2-5,10-12H,6-9H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEADSABDIBNLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related piperazine-/piperidine-carboxamide derivatives, emphasizing substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Piperazine/Piperidine-Carboxamide Derivatives

Compound Name Key Substituents Molecular Weight Notable Features Evidence Source
N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide 2,4-Difluorophenyl; pyrimidin-4-yl-2-methylimidazole 424.4* Balanced lipophilicity (F substituents); potential for π-π/hydrogen bonding
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide 2-Trifluoromethoxyphenyl; piperidine core 432.4 Enhanced lipophilicity (CF3O); reduced solubility vs. piperazine
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide 2-Chlorophenyl; 6-propoxy-pyrimidin-4-yl 391.9* Propoxy group may increase metabolic stability; Cl substituent for electronic effects
N-(2,4-difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide Furan-2-carbonyl; 2,4-difluorophenyl 335.3 Electron-rich furan may improve solubility; lower MW
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Chlorophenyl; quinazolinone moiety 413.9 Quinazolinone enhances hydrogen bonding; Cl for target affinity
4-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-pyridin-3-yl)-amide Benzo[1,3]dioxole; 4-chloropyridinyl 426.3* Dioxole improves metabolic stability; Cl-pyridine for enzyme inhibition

*Calculated based on molecular formulas where explicit data were unavailable.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility: The 2,4-difluorophenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility . Furan-2-carbonyl (in ) introduces polarity, which may enhance solubility compared to bulkier heterocycles like pyrimidinyl-imidazole.

Heterocyclic Core Modifications: Piperidine vs. Piperazine: Piperidine-based analogs (e.g., ) lack the second nitrogen in piperazine, reducing hydrogen-bonding capacity and solubility. Piperazine derivatives (e.g., target compound, ) are more likely to engage in polar interactions with biological targets. Pyrimidinyl-Imidazole vs. Quinazolinone: The imidazole-pyrimidine unit in the target compound enables dual hydrogen bonding and π-stacking, whereas quinazolinone derivatives (e.g., ) offer a planar structure for enhanced intercalation or enzyme inhibition.

Biological Implications :

  • Halogenation : Chlorine (e.g., ) and fluorine substituents (e.g., target compound, ) improve metabolic stability and target affinity via electron-withdrawing effects.
  • Bulkier Groups : Propoxy () and benzo[1,3]dioxole () substituents may hinder binding in sterically restricted active sites but improve pharmacokinetic profiles.

Synthetic Feasibility: Yields for analogous compounds (e.g., 34–57% for quinazolinone derivatives ) suggest moderate synthetic accessibility. The target compound’s imidazole-pyrimidine linkage may require multi-step protocols, similar to imidazole-functionalized bipyridines .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrimidine and imidazole intermediates. Key steps include:

  • Pyrimidine functionalization : Reacting 6-chloropyrimidine with 2-methylimidazole under basic conditions (e.g., K₂CO₃) to introduce the imidazole moiety .
  • Piperazine coupling : Attaching the difluorophenyl-carboxamide group via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt in dichloromethane or THF .
  • Optimization : Yield improvements are achieved by controlling temperature (reflux at 80–100°C), solvent polarity (acetonitrile or DMF for polar intermediates), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and piperazine carboxamide linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~465.18 g/mol) and detects impurities .
  • HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the primary biological targets associated with this compound based on structural analogs?

Structural analogs suggest activity against:

  • Neurological targets : Dopamine D3 and serotonin receptors due to the piperazine-carboxamide scaffold .
  • Metabolic enzymes : Cytochrome P450 isoforms (e.g., CYP2D6) via mechanism-based inactivation, as seen in imidazole-containing analogs .
  • Kinases : Pyrimidine derivatives often inhibit tyrosine kinases, though specific targets require validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo pharmacological activity?

Discrepancies may arise from:

  • Metabolic instability : Conduct hepatic microsome assays to identify rapid degradation (e.g., CYP-mediated oxidation of the imidazole methyl group) .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .
  • Blood-brain barrier (BBB) penetration : Perform logP calculations (predicted ~2.1) and in situ perfusion models to assess CNS accessibility .

Q. What computational strategies are recommended for modeling dopamine D3 receptor binding?

  • Molecular docking : Use crystal structures of D3 receptors (PDB: 3PBL) to simulate interactions with the piperazine-carboxamide core. Key residues: Asp110 (salt bridge) and Ser192 (hydrogen bonding) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to evaluate conformational changes in the imidazole-pyrimidine moiety .
  • Free energy perturbation (FEP) : Quantify binding energy contributions of the 2,4-difluorophenyl group for SAR refinement .

Q. What structure-activity relationship (SAR) patterns emerge from modifying the 2-methylimidazole or pyrimidine groups?

Key findings from analogs:

  • Imidazole modifications :
  • Replacement with pyrazole (e.g., in JQY) reduces CYP2D6 inactivation but increases serotonin receptor selectivity .
  • Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce BBB penetration .
    • Pyrimidine substitutions :
  • Fluorine at the 4-position (as in ) improves kinase inhibition but may introduce hepatotoxicity risks .
  • Larger substituents (e.g., phenyl) increase logP, impacting solubility .

Methodological Considerations

  • Contradictory bioactivity data : Always cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Synthetic challenges : Monitor intermediates via TLC (silica gel, UV254) to prevent side reactions during piperazine coupling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。